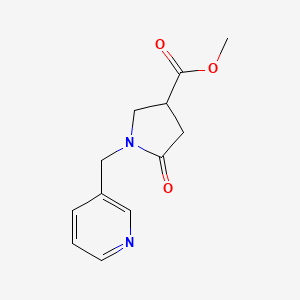

Methyl 5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylate

Description

Methyl 5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylate is a pyrrolidone derivative featuring a pyridin-3-ylmethyl substituent at the 1-position and a methyl ester group at the 3-position of the pyrrolidine ring. These analogs are synthesized via cyclization, esterification, and hydrazide formation, often involving reflux conditions in methanol or propanediol with yields ranging from 58% to 89% .

Properties

IUPAC Name |

methyl 5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-17-12(16)10-5-11(15)14(8-10)7-9-3-2-4-13-6-9/h2-4,6,10H,5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJPYCOBVPXMNPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)N(C1)CC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylate typically involves the condensation of pyridine derivatives with pyrrolidine-3-carboxylate esters. One common method includes the use of pyridine-3-carboxaldehyde and methyl 5-oxo-pyrrolidine-3-carboxylate under acidic conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for generating intermediates used in further derivatization.

Key Data:

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| 1 M NaOH, MeOH/THF, room temperature | 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid | 86–92% |

-

Mechanism: Base-mediated saponification cleaves the ester bond, forming a carboxylate intermediate that is acidified to the free carboxylic acid .

-

Applications: The carboxylic acid derivative serves as a precursor for amide bond formation in drug discovery .

Reduction of the 5-Oxo Group

The carbonyl group at position 5 of the pyrrolidone ring can be reduced to a hydroxyl group, altering the compound’s electronic and steric properties.

Key Data:

| Reagents/Conditions | Product | Selectivity | Reference |

|---|---|---|---|

| NaBH₄ or LiAlH₄, anhydrous THF | 5-Hydroxy-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylate | >90% |

-

Challenges: Over-reduction or ring-opening side reactions are minimized by controlling reaction time and temperature.

-

Utility: The secondary alcohol product is a versatile intermediate for further functionalization (e.g., glycosylation).

Amidation of the Ester Group

Direct aminolysis of the ester or coupling with activated carboxylic acid derivatives enables access to carboxamide analogs.

Key Data:

| Method | Reagents/Conditions | Product Examples | Yield | Reference |

|---|---|---|---|---|

| Bis(pentafluorophenyl) carbonate activation | Amines (e.g., aliphatic, aromatic), DMF, rt | Pyrimidine-5-carboxamides | 70–85% |

-

Efficiency: Bis(pentafluorophenyl) carbonate (BPC) activates the carboxylic acid (post-hydrolysis) for efficient coupling with amines .

-

Scope: Diverse amines, including sterically hindered variants, are compatible .

Functionalization of the Pyridine Ring

The pyridinylmethyl substituent undergoes electrophilic aromatic substitution (EAS) under controlled conditions.

Key Data:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 5-Oxo-1-((nitropyridin-3-yl)methyl)pyrrolidine-3-carboxylate | 60–75% | |

| Sulfonation | SO₃, H₂SO₄, 50°C | Sulfonated derivative | 55–65% |

-

Regioselectivity: Substitution occurs preferentially at the pyridine’s meta position due to electronic effects.

-

Applications: Nitro- or sulfonyl-modified derivatives enhance binding affinity in enzyme inhibition studies.

Condensation Reactions

The compound’s carbonyl and amine groups participate in condensation reactions, forming fused heterocycles.

Key Data:

| Reagents/Conditions | Product | Key Feature | Reference |

|---|---|---|---|

| NH₂OH·HCl, EtOH, reflux | Oxime-functionalized pyrrolidone | Enhanced chelation capacity | |

| Hydrazines, acetic acid | Hydrazide derivatives | Precursors for azole synthesis |

-

Mechanism: Nucleophilic attack at the carbonyl group forms imine or hydrazone linkages.

Stability and Side Reactions

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of the pyrrolidine scaffold, including methyl 5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylate, exhibit promising anticancer activity. A study demonstrated that compounds with similar structures showed significant cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) cells. These compounds were evaluated using MTT assays to determine their efficacy compared to standard chemotherapeutic agents like cisplatin .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. In vitro tests have shown that certain derivatives exhibit selective activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus. The structure's ability to interact with bacterial targets makes it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

- Anticancer Activity Study :

- Antimicrobial Evaluation :

Mechanism of Action

The mechanism of action for Methyl 5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine moiety can engage in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the desired biological effect .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The nature of the N-substituent significantly influences physicochemical properties and bioactivity. For example, electron-withdrawing groups (e.g., trifluoromethyl in 5g ) enhance metabolic stability, while bulky substituents like phenylethyl (e.g., ) may improve binding affinity in chiral environments.

- Synthetic Efficiency: Yields vary with substituent complexity. The 4-(phenylamino)phenyl derivative (37) achieves 72% yield via esterification , whereas the trifluoromethyl analog (5g) requires lower temperatures (50°C) for optimal synthesis .

Spectroscopic and Analytical Data

Table 2: NMR and HRMS Data for Selected Compounds

Key Observations :

Table 3: Reported Bioactivities of Pyrrolidone Derivatives

Key Observations :

- The hydrazide derivative (39 ) exhibits superior antioxidant and anticancer activity compared to its ester precursor (37 ), likely due to enhanced hydrogen-bonding capacity from the hydrazide moiety .

- The 3,4,5-trimethoxyphenyl analog (3 ) shows potent anticancer activity, attributed to improved membrane permeability from methoxy groups .

Biological Activity

Methyl 5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylate, a compound with the molecular formula and a molecular weight of approximately 234.25 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 842958-29-6

- Molecular Structure : The compound features a pyrrolidine ring with a ketone and carboxylate functional group, contributing to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates activity against various bacterial strains. For instance, compounds with similar structures have been tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .

Anticancer Properties

Methyl 5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine derivatives have been evaluated for their anticancer potential. In vitro studies suggest that these compounds can inhibit the proliferation of cancer cell lines such as Caco-2 (colon cancer) and A549 (lung cancer). For example, modifications to the structure have led to enhanced antiproliferative activities, with some derivatives showing IC50 values below 100 µM in various assays .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways associated with cancer cell growth.

- Receptor Modulation : Its structural features allow it to bind to receptors involved in cell signaling, potentially altering cellular responses.

Case Studies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylate, and how can reaction conditions be optimized?

- Methodology : A common approach involves coupling pyridin-3-ylmethylamine with a pyrrolidone precursor. For example, analogous compounds (e.g., methyl 5-oxo-1-(4-substituted-phenyl)pyrrolidine-3-carboxylates) are synthesized via esterification of carboxylic acid intermediates using methanol and sulfuric acid under reflux (72% yield, 24 hours) . Optimization includes monitoring reaction progress via TLC, adjusting pH during workup to isolate the ester, and using column chromatography for purification.

Q. How can the structural identity of this compound be confirmed post-synthesis?

- Methodology : Employ a combination of ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . For instance, in similar pyrrolidine derivatives, diagnostic NMR signals include:

- ¹H NMR : Resonances for the pyridinylmethyl group (~δ 4.0–4.5 ppm for –CH₂–) and ester methyl (~δ 3.6–3.8 ppm) .

- ¹³C NMR : Carbonyl signals for the lactam (δ ~170–175 ppm) and ester (δ ~165–170 ppm) .

- HRMS : Confirm molecular ion peaks with <2 ppm error .

Q. What crystallographic tools are suitable for resolving the 3D structure of this compound?

- Methodology : Use SHELXL for small-molecule refinement and ORTEP-III for visualizing thermal ellipsoids and hydrogen-bonding networks. These programs are robust for handling high-resolution data and generating publication-quality diagrams .

Advanced Research Questions

Q. How can conformational analysis of the pyrrolidine ring be performed to understand its bioactive conformation?

- Methodology : Apply Cremer-Pople puckering parameters to quantify ring non-planarity. For five-membered rings, calculate puckering amplitude (q) and phase angle (φ) from crystallographic coordinates . Software like Mercury (CCDC) can automate these calculations using XYZ atomic positions from X-ray data.

Q. What strategies resolve contradictions in hydrogen-bonding patterns observed in crystallization studies?

- Methodology : Use graph set analysis (as per Etter’s rules) to classify hydrogen bonds (e.g., chains, rings). For example, if competing H-bond motifs (e.g., R₂²(8) vs. C(6)) are observed, compare their thermodynamic stability via lattice energy calculations (e.g., CrystalExplorer) .

Q. How does the pyridinylmethyl substituent influence intermolecular interactions in solid-state packing?

- Methodology : Analyze X-ray data for π-π stacking (pyridine ring interactions) and C–H···O/N contacts. For example, in ethyl 4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylate hydrate, the phenyl group engages in offset π-stacking (3.8–4.2 Å), while ester carbonyls form C–H···O bonds with adjacent molecules .

Q. What in vitro assays are appropriate for evaluating bioactivity, given the compound’s structural features?

- Methodology : Prioritize assays based on functional groups:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.